molecular formula C9H17NO2 B061487 Ethyl 3-methylpiperidine-3-carboxylate CAS No. 170843-43-3

Ethyl 3-methylpiperidine-3-carboxylate

Cat. No. B061487
M. Wt: 171.24 g/mol
InChI Key: LNANFKKPVLUIBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-methylpiperidine-3-carboxylate and related compounds involves various chemical pathways and strategies. For instance, the synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate demonstrates an optimized method that results in improved overall yield, highlighting the efficiency of specific synthetic approaches in producing such compounds (Z. Can, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 3-methylpiperidine-3-carboxylate and similar molecules is crucial for understanding their chemical behavior and reactivity. Techniques like X-ray diffraction and spectroscopic methods play a significant role in elucidating these structures, offering insights into the molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.

Chemical Reactions and Properties

Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, demonstrating its versatile reactivity profile. For example, the compound can participate in [4 + 2] annulation reactions, showcasing its utility in synthesizing complex molecules with high regioselectivity and yield (Xue-Feng Zhu et al., 2003). These reactions underscore the compound's significance in organic synthesis and its potential application in creating pharmacologically active molecules.

Scientific Research Applications

  • Alkylation Agent : It can act as an alkylating agent with nucleophiles such as piperidine and 2-methylpiperidine, showing sensitivity to steric effects and rate differences in ethylation of these amines (Deberly, Abenhaim, & Bourdais, 1975).

  • Catalytic Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, which indicates potential catalytic applications (Zhu, Lan, & Kwon, 2003).

  • Synthesis Optimization : Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been synthesized for reduced production costs, indicating its role in optimizing synthesis processes (Can, 2012).

  • Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines like ethyl nipecotate and ethyl isonipecotate, similar to ethyl 3-methylpiperidine-3-carboxylate, can be used in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes (Takács et al., 2014).

  • Gas-Phase Elimination Kinetics : Studies have focused on the gas-phase elimination kinetics of related compounds, indicating potential use in studying reaction mechanisms and kinetics (Monsalve et al., 2006).

  • Biological Activity : Certain derivatives, like ethyl 3-cyano-2-hydroxy-6-methylpyridine-4-carboxylate, have been evaluated for their analgesic and anxiolytic activity, hinting at possible pharmaceutical applications (Śladowska, 1992).

  • Crystallography : Ethyl N-benzyl-3-oxopiperidine-4-carboxylate, a compound similar to ethyl 3-methylpiperidine-3-carboxylate, has been used in crystallography studies to understand molecular structures (Wang, Liu, Cao, & Wang, 2008).

Safety And Hazards

The safety and hazards of Ethyl 3-methylpiperidine-3-carboxylate are not explicitly mentioned in the available resources. However, it’s always recommended to handle chemical compounds with care and appropriate safety measures.


properties

IUPAC Name

ethyl 3-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANFKKPVLUIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593598
Record name Ethyl 3-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylpiperidine-3-carboxylate

CAS RN

170843-43-3
Record name Ethyl 3-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl-5-chloro-2-cyano-2-methylpentanoate (DE 31 39 301 A1) (10.43 g, 51.2 mmol), PtO2 hydrate (1.16 g) and concentrated HCl (12.5 ml) in absolute EtOH (125 ml) were stirred and heated at 40° C. under hydrogen at normal pressure for 2 h. The cooled solution was filtered. After evaporation of the solvent, the residue was dissolved in absolute EtOH (125 ml). The solution was cooled with an ice-water bath and triethylamine (9.8 g, 96.8 mmol) was added. After the addition the mixture was stirred at RT for 16 h under nitrogen atmosphere. The solvent and triethylamine were evaporated, and the residue was dissolved in DCM (100 ml) and extracted with 1 M HCl (3×100 ml). After separating the layers, ice (150 g) and 5 M NaOH (100 ml) were added to the aqueous layer, which was then extracted with DCM (3×60 ml). The combined extracts were dried, filtered and evaporated to dryness followed by vacuum distillation (bp. 62-65° C./2 mbar) to give 6.0 g of the title compound as a colorless liquid.
Name
Ethyl-5-chloro-2-cyano-2-methylpentanoate
Quantity
10.43 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 1-benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (3.945 g, 12.92 mmol) and 5% Pd/C (800 mg) in ethyl acetate (20 mL) and methanol (20.00 mL) was vigorously stirred under a hydrogen balloon for 1.5 hr. The reaction mixture was filtered to remove the catalyst and the filtrate was concentrated to dryness to give the desired crude product ethyl 3-methylpiperidine-3-carboxylate (2.010 g, 11.74 mmol, 91% yield) as a colorless oily residue. Anal. Calcd. for C9H17NO2 m/z 171.2, found: 172.2 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 4.25-4.06 (m, 2H), 3.31 (d, J=13.19 Hz, 1H), 2.93 (d, J=13.19 Hz, 1H), 2.59 (d, J=10.44 Hz, 1H), 2.41 (d, J=13.19 Hz, 1H), 2.23-2.11 (m, 1H), 1.68 (br. s., 1H), 1.52 (t, J=3.85 Hz, 1H), 1.46-1.31 (m, 2H), 1.27 (t, J=7.15 Hz, 3H), 1.10 (s, 3H).
Quantity
3.945 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-methylpiperidine-3-carboxylate
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Ethyl 3-methylpiperidine-3-carboxylate
Reactant of Route 5
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Ethyl 3-methylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 3-methylpiperidine-3-carboxylate

Citations

For This Compound
2
Citations
MA Huffman, JH Smitrovich, JD Rosen… - The Journal of …, 2005 - ACS Publications
… To a suspension of (R)-ethyl-3-methylpiperidine-3-carboxylate di-p-toluoyl-d-tartaric acid salt 6 (1.82 g, 5.0 mmol) and diisopropylethylamine (2.18 mL, 12.5 mmol) in acetonitrile (18 mL…
Number of citations: 32 pubs.acs.org
TD Nelson, JD Rosen, JH Smitrovich, J Payack… - Organic …, 2005 - ACS Publications
The concise synthesis of a stereochemically rich hNK-1 receptor antagonist is described. The synthesis is highlighted by an S N 2 reaction of an enantiomerically pure α-alkoxy …
Number of citations: 28 pubs.acs.org

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